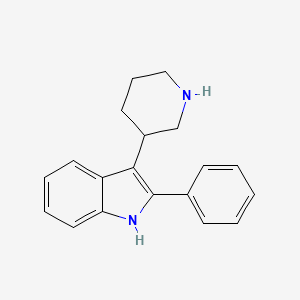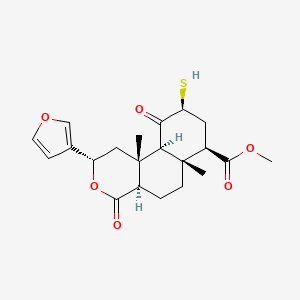![molecular formula C14H9N3S B10842127 2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline](/img/structure/B10842127.png)
2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tiofen-2-il-3H-imidazo[4,5-c]quinolina es un compuesto heterocíclico que combina las características estructurales del tiofeno, el imidazol y la quinolina. Este compuesto es de gran interés debido a sus posibles aplicaciones en química medicinal y ciencia de materiales. La presencia de múltiples heteroátomos y sistemas conjugados dentro de su estructura le confiere propiedades químicas y físicas únicas, convirtiéndolo en un objetivo valioso para la investigación sintética y orientada a aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Tiofen-2-il-3H-imidazo[4,5-c]quinolina generalmente implica la condensación de quinolina-5,6-diamina con tiofeno-2-carbaldehído. Esta reacción se conoce como la reacción de Weidenhagen. Las condiciones de reacción generalmente incluyen el uso de una base como el hidróxido de potasio en un solvente como el dimetilsulfóxido. La reacción procede a través de la formación de una base de Schiff intermedia, que luego cicla para formar la estructura de imidazoquinolina deseada .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para 2-Tiofen-2-il-3H-imidazo[4,5-c]quinolina no están bien documentados, los principios generales de la ampliación de la síntesis heterocíclica se aplican. Esto incluye la optimización de las condiciones de reacción para el rendimiento y la pureza, el uso de reactores de flujo continuo para un mejor control y la aplicación de técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Tiofen-2-il-3H-imidazo[4,5-c]quinolina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: El anillo de imidazol se puede reducir en condiciones específicas para formar derivados de dihidroimidazol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los reactivos electrófilos como el bromo, el ácido sulfúrico y los cloruros de acilo se emplean comúnmente.
Productos Principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de dihidroimidazol.
Sustitución: Derivados bromados, sulfonados y acilados.
Aplicaciones Científicas De Investigación
2-Tiofen-2-il-3H-imidazo[4,5-c]quinolina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno debido a su capacidad de interactuar con macromoléculas biológicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como agente antiinflamatorio y antiviral.
Industria: Utilizado en el desarrollo de materiales electrónicos orgánicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de 2-Tiofen-2-il-3H-imidazo[4,5-c]quinolina involucra su interacción con varios objetivos moleculares. Por ejemplo, puede inhibir enzimas al unirse a sus sitios activos o interferir con la replicación del ADN al intercalarse entre los pares de bases. La capacidad del compuesto para donar y aceptar electrones lo convierte en un agente versátil en reacciones redox, lo cual es crucial para su actividad biológica .
Comparación Con Compuestos Similares
Compuestos Similares
2-(Tiofen-2-il)[1,3]tiazolo[4,5-f]quinolina: Comparte las unidades de tiofeno y quinolina, pero tiene un anillo de tiazol en lugar de un anillo de imidazol.
2-(2-Tienil)-1(3)H-imidazo[4,5-f]quinolina: Estructura similar, pero difiere en la posición del anillo de imidazol.
Singularidad
2-Tiofen-2-il-3H-imidazo[4,5-c]quinolina es único debido a su disposición específica de los anillos de imidazol y quinolina, lo que le confiere propiedades electrónicas y reactividad distintas. Esta singularidad lo convierte en un compuesto valioso para el desarrollo de nuevos materiales y agentes terapéuticos.
Propiedades
Fórmula molecular |
C14H9N3S |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline |
InChI |
InChI=1S/C14H9N3S/c1-2-5-10-9(4-1)13-11(8-15-10)16-14(17-13)12-6-3-7-18-12/h1-8H,(H,16,17) |
Clave InChI |
APVZAVOHLAQECW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=N2)NC(=N3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


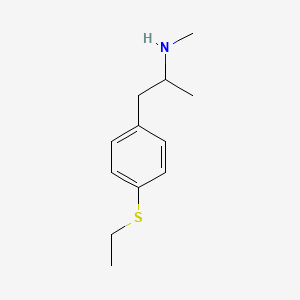
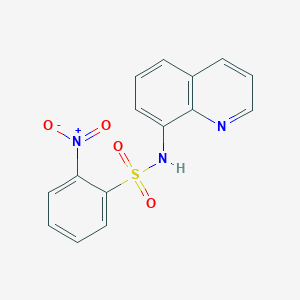


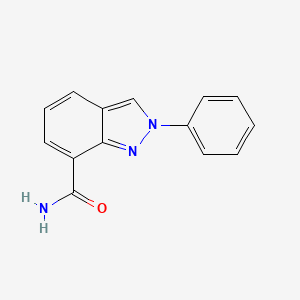
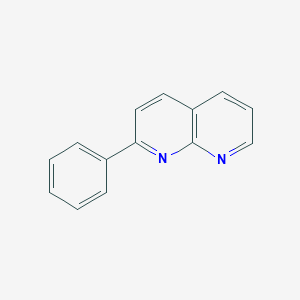
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
![2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10842091.png)

![2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)
![2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10842105.png)
